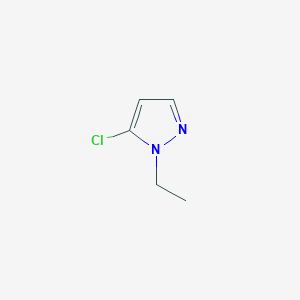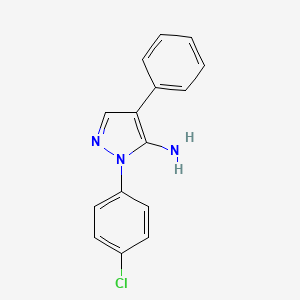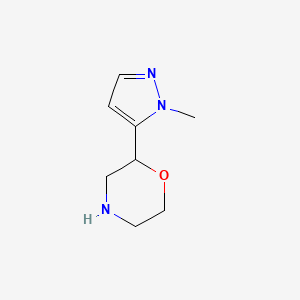
5-Chlor-1-ethyl-1H-pyrazol
Übersicht
Beschreibung
5-chloro-1-ethyl-1H-pyrazole: is a heterocyclic organic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and a chlorine atom at the 5-position. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-1-ethyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: 5-chloro-1-ethyl-1H-pyrazole derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents. Their ability to modulate biological pathways is of significant interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . These activities suggest that 5-chloro-1-ethyl-1H-pyrazole may interact with a variety of biological targets.
Mode of Action
The mode of action of pyrazole derivatives often involves interactions with their targets that lead to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-chloro-1-ethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The binding of 5-chloro-1-ethyl-1H-pyrazole to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context . Additionally, 5-chloro-1-ethyl-1H-pyrazole has been shown to interact with certain protein kinases, affecting phosphorylation processes and signaling pathways .
Cellular Effects
The effects of 5-chloro-1-ethyl-1H-pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 5-chloro-1-ethyl-1H-pyrazole can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 5-chloro-1-ethyl-1H-pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of 5-chloro-1-ethyl-1H-pyrazole to cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-chloro-1-ethyl-1H-pyrazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 5-chloro-1-ethyl-1H-pyrazole on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-chloro-1-ethyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
5-chloro-1-ethyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of 5-chloro-1-ethyl-1H-pyrazole, influencing its efficacy and safety profile .
Transport and Distribution
The transport and distribution of 5-chloro-1-ethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding proteins in the blood can affect the distribution of 5-chloro-1-ethyl-1H-pyrazole to various tissues, impacting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-chloro-1-ethyl-1H-pyrazole can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 5-chloro-1-ethyl-1H-pyrazole may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethylhydrazine with 1,3-dichloro-2-propanone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of 5-chloro-1-ethyl-1H-pyrazole often employs continuous flow processes to enhance yield and purity. The use of catalysts such as palladium or copper can further optimize the reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-chloro-1-ethyl-1H-pyrazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation Products: Oxidized derivatives such as 5-chloro-1-ethyl-3-hydroxy-1H-pyrazole.
Reduction Products: Reduced derivatives like 5-chloro-1-ethyl-1H-pyrazoline.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-3,5-dichloro-1H-pyrazole: Similar structure but with additional chlorine atoms.
1-ethyl-5-methyl-1H-pyrazole: Similar structure with a methyl group instead of chlorine.
1-ethyl-5-bromo-1H-pyrazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 5-chloro-1-ethyl-1H-pyrazole is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct reactivity and biological activity. This compound’s specific substitution pattern allows for targeted modifications, making it a versatile building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
5-chloro-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMLFYNXDPFJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)



![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)



